Toluene-D8: A Comprehensive Technical Guide for Researchers
Toluene-D8: A Comprehensive Technical Guide for Researchers
This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals utilizing Toluene-D8. It provides a detailed overview of its chemical and physical properties, spectroscopic data, and key applications, with a focus on practical experimental methodologies.
Core Chemical and Physical Properties
Toluene-D8, a deuterated isotopologue of toluene (B28343), is a colorless liquid widely employed in scientific research. Its physical and chemical properties are summarized below, providing a foundation for its application in various experimental settings.
Table 1: Physical and Chemical Properties of Toluene-D8
| Property | Value | Reference |
| Molecular Formula | C₇D₈ | |
| Molecular Weight | 100.19 g/mol | |
| CAS Number | 2037-26-5 | |
| Appearance | Colorless liquid | |
| Density | 0.943 g/mL at 25 °C | |
| Boiling Point | 110 °C | |
| Melting Point | -84 °C | |
| Refractive Index (n20/D) | 1.494 | |
| Isotopic Purity | Typically ≥99 atom % D | |
| Solubility | Insoluble in water; Soluble in organic solvents |
Spectroscopic Profile
The spectroscopic characteristics of Toluene-D8 are fundamental to its use in structural elucidation and quantitative analysis.
Table 2: Key Spectroscopic Data for Toluene-D8
| Spectroscopic Technique | Key Features and Observed Values |
| ¹H NMR | Residual proton signals are observed. The typical chemical shifts for the aromatic and methyl protons are approximately 7.09, 7.01, 6.97 ppm (aromatic) and 2.09 ppm (methyl). |
| ¹³C NMR | Characteristic signals for the aromatic and methyl carbons. Observed chemical shifts are approximately 137.9, 129.2, 128.3, 125.5 (aromatic carbons) and 20.4 ppm (methyl carbon). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 100. The mass shift of +8 compared to unlabeled toluene is a key feature for its use as an internal standard. |
| FT-IR Spectroscopy | The spectrum shows characteristic C-D stretching vibrations in place of C-H stretches. Key bands are observed around 2200-2300 cm⁻¹ (aromatic C-D stretch) and 2100-2200 cm⁻¹ (methyl C-D stretch). |
| Raman Spectroscopy | Complements the IR data, providing information on the symmetric vibrations of the molecule. |
Synthesis and Purification
Key Applications in Research
Toluene-D8 is a versatile tool in the modern research laboratory, primarily utilized in two key areas: as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in quantitative Mass Spectrometry (MS).
NMR Spectroscopy Solvent
Due to the absence of protons, Toluene-D8 is an excellent solvent for ¹H NMR spectroscopy, as it does not produce a large solvent signal that can obscure the signals from the analyte. This is particularly useful for studying the structure and dynamics of organic and organometallic molecules.
Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Toluene-D8 is widely used as an internal standard. Its chemical properties are nearly identical to those of unlabeled toluene, meaning it behaves similarly during sample preparation and analysis. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the target analyte by correcting for variations in sample recovery and instrument response.
Experimental Protocols
Protocol for NMR Sample Preparation
This protocol outlines the general steps for preparing a sample for NMR analysis using Toluene-D8 as the solvent.
Materials:
-
Analyte of interest
-
Toluene-D8 (≥99 atom % D)
-
NMR tube (clean and dry)
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Weigh the Analyte: Accurately weigh a suitable amount of the solid analyte directly into the NMR tube. For liquid analytes, add a small drop using a clean pipette. The optimal amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer, but a few milligrams is typically sufficient for ¹H NMR.
-
Add Toluene-D8: Using a clean pipette, add approximately 0.5-0.7 mL of Toluene-D8 to the NMR tube.
-
Dissolve the Analyte: Cap the NMR tube and gently invert it several times to dissolve the analyte. If necessary, use a vortex mixer for a few seconds. Ensure the solution is homogeneous and free of any solid particles.
-
Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Acquire Spectrum: Follow the instrument-specific software instructions to lock, shim, and acquire the NMR spectrum.
Protocol for Quantitative Analysis using Toluene-D8 as an Internal Standard (GC-MS)
This protocol provides a general workflow for using Toluene-D8 as an internal standard for the quantification of an analyte in a liquid sample by GC-MS.
Materials:
-
Sample containing the analyte
-
Toluene-D8 stock solution of a known concentration
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Vials for sample preparation and GC-MS analysis
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample into a clean vial.
-
Add a precise volume of the Toluene-D8 internal standard stock solution to the sample.
-
Add a known volume of the extraction solvent.
-
-
Extraction:
-
Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifuge the vial to separate the aqueous and organic layers.
-
-
Sample Transfer:
-
Carefully transfer the organic layer to a clean GC-MS vial.
-
-
GC-MS Analysis:
-
Inject a known volume of the sample extract into the GC-MS system.
-
Develop a suitable GC method to separate the analyte and Toluene-D8.
-
Set up the MS to acquire data in either full scan or selected ion monitoring (SIM) mode. In SIM mode, monitor at least one characteristic ion for the analyte and one for Toluene-D8 (e.g., m/z 92 for toluene and m/z 100 for Toluene-D8).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the Toluene-D8 internal standard.
-
Calculate the response factor of the analyte relative to the internal standard using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown sample based on its peak area ratio to the internal standard and the established calibration curve.
-
Safety Information
Toluene-D8 is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a skin and eye irritant, and inhalation may cause drowsiness or dizziness. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
This guide provides a comprehensive overview of the essential chemical properties and research applications of Toluene-D8. By understanding its characteristics and following established protocols, researchers can effectively utilize this valuable tool in their scientific endeavors.
